

# Meta-analysis of the prognostic significance of CD161 across multiple cancer studies

Author: BenchChem Technical Support Team. Date: December 2025



# The Dual Prognostic Role of CD161 in Cancer: A Meta-Analysis Comparison Guide

For Immediate Release

A comprehensive meta-analysis of multiple cancer studies reveals a complex and often contradictory prognostic significance of the immune receptor **CD161**. This guide provides an indepth comparison of **CD161**'s role across various malignancies, supported by quantitative data, detailed experimental methodologies, and visual pathways to inform researchers, scientists, and drug development professionals in the oncology field.

The expression of **CD161**, a C-type lectin-like receptor encoded by the KLRB1 gene, on tumor-infiltrating lymphocytes (TILs) presents a dual-edged sword in cancer prognosis. While high expression is associated with a favorable outcome in several cancers, including breast and hepatocellular carcinoma, it paradoxically predicts a poor prognosis in others, such as glioma and uveal melanoma. This variability underscores the context-dependent function of **CD161** in the tumor microenvironment.

## Comparative Prognostic Significance of CD161 Expression

The prognostic value of **CD161** varies significantly across different cancer types. The following tables summarize the quantitative data from pan-cancer analyses and individual studies,



highlighting the hazard ratios (HR) for overall survival (OS), disease-specific survival (DSS), disease-free interval (DFI), and progression-free interval (PFI).

Overall Survival (OS)

| <u>Overali Survivai (OS)</u>                              |                                               |                          |                                      |                                         |  |  |  |
|-----------------------------------------------------------|-----------------------------------------------|--------------------------|--------------------------------------|-----------------------------------------|--|--|--|
| Cancer Type                                               | High CD161<br>Expression<br>Prognosis         | Hazard Ratio<br>(95% CI) | p-value                              | Study Type                              |  |  |  |
| Glioma (LGG)                                              | Unfavorable                                   | 2.18 (1.79-2.66)         | < 0.001                              | Pan-Cancer<br>Analysis[1][2]            |  |  |  |
| Unfavorable                                               | Median Survival:<br>484 vs 1812<br>days       | < 0.001                  | Cohort Study<br>(CGGA & TCGA)<br>[3] |                                         |  |  |  |
| Uveal Melanoma<br>(UVM)                                   | Unfavorable                                   | 1.32 (1.05-1.65)         | 0.016                                | Pan-Cancer<br>Analysis[1][2]            |  |  |  |
| Breast Cancer<br>(BRCA)                                   | Favorable                                     | 0.56 (N/A)               | < 0.001                              | Pan-Cancer<br>Analysis                  |  |  |  |
| Hepatocellular<br>Carcinoma<br>(HCC)                      | Favorable                                     | N/A                      | < 0.05                               | Cohort Study &<br>Database<br>Analysis  |  |  |  |
| Lung<br>Adenocarcinoma<br>(LUAD)                          | Favorable                                     | 0.98 (0.96-1.00)         | 0.025                                | Pan-Cancer<br>Analysis                  |  |  |  |
| Non-Small Cell<br>Lung Cancer<br>(NSCLC) with<br>Diabetes | Unfavorable<br>(CD161+CD127+<br>CD8+ T cells) | N/A                      | 0.0212 (PFS)                         | Cohort Study                            |  |  |  |
| Multiple<br>Myeloma (MM)                                  | N/A                                           | N/A                      | N/A                                  | Study on BM-<br>TRM cells               |  |  |  |
| Colorectal<br>Cancer (CRC)                                | Favorable (in some contexts)                  | N/A                      | N/A                                  | Pan-Cancer &<br>Single-Cell<br>Analysis |  |  |  |



### Disease-Specific, Disease-Free, and Progression-Free

Survival

| Cancer<br>Type                                   | Survival<br>Endpoint | High CD161<br>Expression<br>Prognosis            | Hazard<br>Ratio (95%<br>CI) | p-value | Study Type                             |
|--------------------------------------------------|----------------------|--------------------------------------------------|-----------------------------|---------|----------------------------------------|
| Breast<br>Cancer<br>(BRCA)                       | DFS                  | Favorable                                        | 0.77 (N/A)                  | < 0.001 | Pan-Cancer<br>Analysis                 |
| Hepatocellula<br>r Carcinoma<br>(HCC)            | RFS                  | Favorable                                        | N/A                         | < 0.05  | Cohort Study<br>& Database<br>Analysis |
| Non-Small Cell Lung Cancer (NSCLC) with Diabetes | PFS                  | Unfavorable<br>(CD161+CD1<br>27+CD8+ T<br>cells) | N/A                         | 0.0212  | Cohort Study                           |

### **Experimental Protocols for CD161 Assessment**

Accurate determination of **CD161** expression is paramount for its use as a prognostic biomarker. The most common methods employed are immunohistochemistry (IHC) for tissue sections and flow cytometry for single-cell suspensions of TILs.

## Immunohistochemistry (IHC) Protocol for CD161 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a general framework for the immunohistochemical staining of **CD161**. Optimization may be required for specific tissues and antibodies.

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 10 minutes).
  - Transfer to 100% ethanol (2 x 10 minutes).



- Hydrate through graded ethanol (95%, 70%, 50% for 5 minutes each).
- Rinse with deionized water.
- Antigen Retrieval:
  - Heat-Induced Epitope Retrieval (HIER) is commonly used.
  - Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).
  - Incubate at 95-100°C for 10 minutes.
  - Allow slides to cool at room temperature for 20 minutes.
- · Blocking:
  - Inactivate endogenous peroxidases with 3% hydrogen peroxide for 15 minutes.
  - Wash with PBS.
  - Apply a blocking buffer (e.g., 10% normal goat serum in PBS) for at least 30 minutes to reduce non-specific antibody binding.
- Primary Antibody Incubation:
  - Incubate with a primary antibody against CD161 (e.g., clone HP-3G10) diluted in blocking buffer. Incubation is typically for 1-2 hours at room temperature or overnight at 4°C.
- Detection:
  - Wash slides with PBS.
  - Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
  - Visualize with a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.
- Counterstaining, Dehydration, and Mounting:



- Counterstain with hematoxylin to visualize cell nuclei.
- Dehydrate through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.

## Flow Cytometry Protocol for CD161 on Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the steps for analyzing **CD161** expression on TILs from fresh tumor tissue.

- Tumor Dissociation:
  - Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension. Kits such as the Miltenyi tumor dissociation kit are often used.
- Cell Staining:
  - Adjust cell suspension to 0.5-1 x 10<sup>6</sup> cells per tube.
  - Incubate with a viability dye (e.g., Live/Dead) for 15 minutes to exclude dead cells.
  - Block Fc receptors for 10 minutes to prevent non-specific antibody binding.
  - Incubate with a cocktail of fluorochrome-conjugated antibodies, including an anti-human
     CD161 antibody, along with markers for T-cell subsets (e.g., CD3, CD4, CD8) for 30 minutes at room temperature in the dark.
- Fixation and Permeabilization (for intracellular markers):
  - If staining for intracellular markers (e.g., transcription factors, cytokines), resuspend cells in a fixation/permeabilization buffer for 45 minutes.
- Data Acquisition and Analysis:
  - Acquire stained cells on a flow cytometer.



 Analyze the data using appropriate software, gating on viable, single cells, and then on lymphocyte populations to determine the percentage of CD161-expressing T cells.

### Signaling Pathways and Logical Relationships

The function of **CD161** is intrinsically linked to its interaction with its ligand, CLEC2D (also known as LLT1), which can be expressed on tumor cells and myeloid cells within the tumor microenvironment.

### **CD161-CLEC2D Signaling Pathway**

The binding of CLEC2D to **CD161** on NK cells and T cells typically results in an inhibitory signal, dampening their anti-tumor activity. This interaction can lead to reduced cytotoxicity and cytokine secretion, allowing tumor cells to evade immune surveillance.

Tumor Cell / Myeloid Cell

CLEC2D (LLT1)

Binding

T Cell / NK Cell

CD161

Inhibition of Cytotoxicity & Cytokine Secretion

Tumor Immune Evasion

CD161-CLEC2D Signaling Pathway



Click to download full resolution via product page

Caption: The CD161-CLEC2D inhibitory signaling pathway.

#### **Experimental Workflow for CD161 Prognostic Analysis**

The general workflow for investigating the prognostic significance of **CD161** involves several key stages, from sample collection to data analysis.



Click to download full resolution via product page

Caption: General experimental workflow for CD161 analysis.

In conclusion, while **CD161** shows promise as a prognostic biomarker and a potential therapeutic target, its role is highly dependent on the specific cancer type and the composition



of the tumor microenvironment. Further research is warranted to dissect the context-specific mechanisms governing **CD161**'s function to fully harness its potential in personalized cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. jcancer.org [jcancer.org]
- 2. CD161, a promising Immune Checkpoint, correlates with Patient Prognosis: A Pan-cancer Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical characterization and immunosuppressive regulation of CD161 (KLRB1) in glioma through 916 samples PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of the prognostic significance of CD161 across multiple cancer studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606564#meta-analysis-of-the-prognostic-significance-of-cd161-across-multiple-cancer-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com